4-(Acetylamino)benzenesulfonyl-d5 Chloride

Description

Role of Deuterium (B1214612) Substitution in Modulating Chemical Behavior and Research Utility

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, has a molecular weight approximately twice that of protium (B1232500) (the most common isotope of hydrogen). This mass difference, while seemingly small, can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. researchgate.net

This effect is particularly exploited in pharmaceutical research to enhance the metabolic stability of drugs. acs.orguniupo.itnih.gov By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. acs.orgnih.gov Beyond metabolic stabilization, deuterium labeling is also instrumental in mechanistic studies to determine which C-H bonds are broken in a reaction's rate-determining step.

Overview of 4-(Acetylamino)benzenesulfonyl-d5 Chloride in Contemporary Research

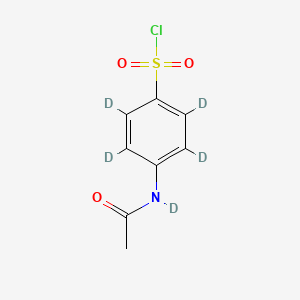

This compound is a deuterated analog of 4-(Acetylamino)benzenesulfonyl chloride. In this compound, five hydrogen atoms have been replaced with deuterium. Specifically, the four hydrogens on the benzene (B151609) ring and the hydrogen on the acetylamino group are substituted with deuterium. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃D₅ClNO₃S | chemsrc.com |

| Molecular Weight | 238.70 g/mol | nih.gov |

| CAS Number | 1020718-84-6 | nih.govchemsrc.com |

| IUPAC Name | 4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | nih.gov |

| Melting Point | 135-142 °C | chemsrc.com |

The primary application of this compound in contemporary research is as an internal standard for the quantification of its non-deuterated counterpart, 4-(Acetylamino)benzenesulfonyl chloride, and related sulfonamides using mass spectrometry. sielc.com Due to its identical chemical structure, it co-elutes with the non-deuterated analyte in liquid chromatography, but its higher mass allows for separate detection by the mass spectrometer. This ensures accurate and precise quantification, which is critical in pharmacokinetic and metabolism studies of sulfonamide-based drugs.

While the synthesis of the non-deuterated 4-acetamidobenzenesulfonyl chloride is well-documented, typically involving the chlorosulfonation of acetanilide (B955), the deuterated version would be prepared using deuterated starting materials or reagents. prepchem.comchegg.comresearchgate.net

| Research Area | Finding/Application | Significance |

|---|---|---|

| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometric analysis of 4-(Acetylamino)benzenesulfonyl chloride and its derivatives. | Improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in instrument response. researchgate.net |

| Pharmacokinetic Studies | Enables the precise measurement of sulfonamide drug concentrations in biological matrices like plasma and urine. | Essential for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. sielc.comacs.org |

| Metabolic Pathway Elucidation | Can be used as a tracer to study the biotransformation of sulfonamides. | Helps in identifying metabolites and understanding the metabolic fate of drugs, which is crucial for assessing their efficacy and potential toxicity. nih.govnih.gov |

Synthesis of 4-(Acetylamino)benzenesulfonyl Chloride Precursors

The primary method for synthesizing the non-deuterated precursor, 4-(acetylamino)benzenesulfonyl chloride, is through the chlorosulfonation of acetanilide.

1 Chlorosulfonation Routes to Benzenesulfonyl Chlorides

The reaction of acetanilide with chlorosulfonic acid is a well-established method for the preparation of p-acetamidobenzenesulfonyl chloride. jocpr.comgoogle.comnih.gov In this electrophilic aromatic substitution reaction, the acetylamino group directs the incoming chlorosulfonyl group primarily to the para position. google.com

The reaction is typically carried out by adding acetanilide to an excess of chlorosulfonic acid at a controlled temperature, often in an ice bath to manage the exothermic reaction. orgsyn.orgmercer.edu After the initial reaction, the mixture is often heated to ensure completion. orgsyn.org The product is then isolated by pouring the reaction mixture onto ice, which precipitates the sulfonyl chloride. orgsyn.orgmercer.edu

Several variations of this procedure exist, with different reaction temperatures and times reported to optimize the yield and purity of the product. jocpr.comgoogle.comnih.gov For example, one study found that conducting the chlorosulfonation at 114 °C resulted in a good yield of the intermediate. jocpr.comgoogle.com Another procedure describes the gradual addition of acetanilide to chlorosulfonic acid at 12-15 °C, followed by heating at 60 °C for two hours, yielding 77-81% of the crude product. orgsyn.org A process utilizing a dual-temperature-zone microchannel reactor has also been developed, achieving a high yield in a short reaction time. sioc-journal.cn

The table below summarizes various reported conditions for the chlorosulfonation of acetanilide.

| Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Acetanilide, Chlorosulfonic acid | 12-15, then 60 | 2 hours | 77-81 (crude) | orgsyn.org |

| Acetanilide, Chlorosulfonic acid | up to 114 | N/A | 90.05 | jocpr.comnih.gov |

| Acetanilide, Chlorosulfonic acid | 40, then 100 (microreactor) | 10 min | up to 96 | sioc-journal.cn |

| Acetanilide, Chlorosulfonic acid, Sulfamic acid, Thionyl chloride | 40, then 60 | 3 hours | 98.5 | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-MDXQMYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])C(=O)C)[2H])[2H])S(=O)(=O)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675518 | |

| Record name | 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-84-6 | |

| Record name | 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Research Applications of 4 Acetylamino Benzenesulfonyl D5 Chloride

Applications in Mass Spectrometry (MS)

In mass spectrometry, the primary utility of 4-(acetylamino)benzenesulfonyl-d5 chloride lies in its application as an internal standard and a derivatizing agent for isotope-coded labeling strategies.

Quantitative Analysis Using this compound as an Internal Standard

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comnih.govcrimsonpublishers.com this compound, when used to quantify its non-labeled analog, 4-(acetylamino)benzenesulfonyl chloride, or derivatives thereof, offers superior accuracy and precision. clearsynth.comtexilajournal.com

An internal standard (IS) is a known quantity of a substance added to all samples (calibrators, quality controls, and unknowns) to correct for variations during sample processing and analysis. scispace.com SIL internal standards are ideal because they share nearly identical physicochemical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—with the analyte being measured. scispace.comcrimsonpublishers.com However, because of the five-dalton mass difference, the deuterated standard is easily distinguished from the analyte by the mass spectrometer.

This co-elution and similar behavior effectively compensate for matrix effects, where other components in a complex sample (like plasma or tissue extracts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. clearsynth.comlcms.cz By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, ensuring robust and reliable results. nih.gov

Table 1: Hypothetical Quantitative Analysis Using a Deuterated Internal Standard

This interactive table illustrates how the analyte-to-internal standard (IS) ratio remains stable despite variations in signal intensity caused by matrix effects, leading to consistent calculated concentrations.

| Sample | Analyte Peak Area | IS (d5) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Calibrator 1 | 10,000 | 50,000 | 0.20 | 10.0 |

| Calibrator 2 | 50,000 | 51,000 | 0.98 | 50.0 |

| Unknown Sample 1 | 25,000 | 50,500 | 0.50 | 25.0 |

| Unknown Sample 2 (with Ion Suppression) | 12,500 | 25,000 | 0.50 | 25.0 |

Isotope Dilution Mass Spectrometry (IDMS) Techniques for Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. wikipedia.orgosti.gov The method involves adding a known amount of an isotopically labeled version of the analyte—the "spike"—to a sample. wikipedia.org In this context, this compound can be used as a spike to precisely quantify its non-labeled counterpart in a sample.

After adding the deuterated standard and allowing it to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the natural isotope (analyte) to the heavy isotope (standard). osti.gov Because the amount of the added standard is known, this measured ratio allows for the precise calculation of the initial amount of the analyte in the sample. wikipedia.org

A key advantage of IDMS is that it does not require complete recovery of the analyte from the sample matrix. osti.gov As long as the standard and the analyte behave identically during extraction and analysis, any losses will affect both equally, preserving the accuracy of their measured ratio. nih.gov This makes IDMS particularly powerful for analyzing metabolites in complex biological matrices where sample cleanup can be challenging and analyte loss is common. nih.gov

Table 2: Principle of Isotope Dilution Mass Spectrometry (IDMS)

This table demonstrates the calculation of an unknown analyte concentration using IDMS. The measured isotope ratio is the key to accurate quantification.

| Parameter | Value | Description |

| Amount of d5-Standard Added (mol) | 1.0 x 10⁻⁹ | A known quantity of the deuterated standard is "spiked" into the sample. |

| Measured Isotope Ratio (Analyte/d5-Standard) | 2.5 | The ratio of the natural analyte to the deuterated standard as measured by the mass spectrometer. |

| Calculated Amount of Analyte (mol) | 2.5 x 10⁻⁹ | Calculated by multiplying the amount of standard added by the measured isotope ratio. |

Method Development for Enhanced Detection Sensitivity via Isotope-Coded Derivatization

Beyond its use as an internal standard, this compound is an ideal reagent for isotope-coded derivatization (ICD). nih.govnih.gov Derivatization is a chemical modification process used to improve a molecule's analytical properties. jst.go.jpnih.gov Sulfonyl chlorides, such as 4-(acetylamino)benzenesulfonyl chloride, readily react with primary and secondary amines and phenolic hydroxyl groups to form stable sulfonamides and sulfonate esters, respectively. nih.govscienceopen.com

In an ICD strategy, two samples (e.g., a control and a treated sample) are derivatized separately: one with the natural isotopic abundance reagent (d0) and the other with the heavy, deuterated reagent (d5). jst.go.jpresearchgate.net After derivatization, the samples are mixed and analyzed by LC-MS. The derivatized analytes from the two samples will co-elute but appear as a pair of peaks in the mass spectrum, separated by 5 Da (the mass difference of the d5-label). The ratio of the peak intensities for each pair directly reflects the relative abundance of that analyte in the original two samples. researchgate.net

This approach offers several advantages:

Enhanced Sensitivity: The derivatization tag can be designed to improve ionization efficiency in the mass spectrometer's source, leading to significantly lower detection limits. nih.govmdpi.com

Improved Chromatography: The tag alters the polarity of the analyte, which can lead to better retention and peak shape in reverse-phase liquid chromatography. nih.gov

Simplified Relative Quantification: Matrix effects are minimized because the light and heavy-labeled analyte pairs co-elute and experience the same ionization suppression or enhancement. nih.gov

Table 3: Isotope-Coded Derivatization for Relative Quantification

This table shows how d0 and d5 derivatization reagents create a distinct mass signature for analytes from two different samples, allowing for direct comparison.

| Analyte (e.g., a primary amine) | Derivatizing Reagent | Mass of Derivatized Analyte (M) | Observed m/z in MS |

| From Control Sample | 4-(Acetylamino)benzenesulfonyl Chloride (d0) | M | M+H⁺ |

| From Treated Sample | This compound (d5) | M+5 | (M+5)+H⁺ |

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the substitution of hydrogen with deuterium (B1214612) provides a powerful tool for simplifying spectra, aiding in structural analysis, and probing molecular dynamics. youtube.com

Structural Elucidation and Conformational Analysis of Deuterated Derivatives

Proton (¹H) NMR spectra of complex organic molecules can be difficult to interpret due to extensive signal overlap and complex spin-spin coupling patterns. nih.gov Selective deuteration, as in this compound, simplifies these spectra. studymind.co.uk When this compound is used to synthesize a larger molecule, the phenyl ring region of the derivative will be "silent" in the ¹H NMR spectrum because deuterium does not produce a signal under these conditions. studymind.co.uk

This spectral simplification allows for the unambiguous assignment of other proton signals in the molecule. nih.gov Furthermore, in techniques like the Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons to determine molecular conformation, the absence of signals from the deuterated ring eliminates potential overlapping signals and artifacts, leading to a clearer and more accurate picture of the molecule's three-dimensional structure. mdpi.comutoronto.ca

The deuterium atoms themselves can be observed directly in deuterium (²H) NMR. youtube.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, providing a complementary method for structure verification, especially for highly deuterated compounds.

Table 4: Effect of Deuteration on ¹H NMR Spectra

This interactive table illustrates the simplification of a hypothetical ¹H NMR spectrum upon deuteration of an aromatic ring.

| Proton Environment | Chemical Shift (ppm) in Non-Deuterated Derivative | Multiplicity in Non-Deuterated Derivative | Chemical Shift (ppm) in d5-Derivative | Multiplicity in d5-Derivative |

| Aromatic Protons | 7.20 - 7.80 | Complex Multiplets | Not Observed | Not Applicable |

| Aliphatic Proton (adjacent to ring) | 3.50 | Triplet | 3.50 | Singlet (assuming coupling was to aromatic protons) |

| Other Aliphatic Protons | 1.20 - 2.50 | Various | 1.20 - 2.50 | Various (unchanged) |

Dynamic Studies Using Deuterium Labeling in Biomolecular Systems

Deuterium NMR is particularly well-suited for studying the dynamics of molecules, from small organic compounds to large biological macromolecules like proteins and lipids. nih.govillinois.edubohrium.com The relaxation properties of deuterium nuclei are dominated by a mechanism known as quadrupolar relaxation, which is highly sensitive to the rate and nature of molecular motion. nih.govillinois.edu

A derivative of this compound could be used as a probe to study a biological system. For example, if a drug molecule containing this deuterated moiety binds to a protein, ²H NMR can provide detailed information about the motion of the drug in its bound state. acs.org By analyzing the deuterium NMR lineshapes and relaxation times, researchers can determine rotational correlation times and assess the degree of mobility or rigidity of the deuterated phenyl ring within the protein's binding pocket. nih.gov

Integration with Chromatographic Techniques for Complex Mixture Analysis

The functional utility of this compound is significantly enhanced when it is integrated with chromatographic separation techniques, particularly those coupled with mass spectrometry (MS). This combination is pivotal for the analysis of complex mixtures, such as those encountered in biological, environmental, and pharmaceutical matrices. The derivatization of target analytes with this compound modifies their chemical properties, which in turn improves their chromatographic behavior and detection sensitivity.

The primary role of this deuterated reagent is to introduce a sulfonyl group and a stable isotope-labeled acetylamino-phenyl moiety onto analytes containing reactive functional groups, such as primary and secondary amines and phenols. This derivatization achieves several key objectives for chromatographic analysis:

Improved Chromatographic Resolution: The derivatization process can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase high-performance liquid chromatography (HPLC) columns. This is particularly advantageous for the analysis of small, polar molecules like biogenic amines, which are often poorly retained on such columns in their native form.

Enhanced Mass Spectrometric Detection: The introduction of the 4-(acetylamino)benzenesulfonyl group provides a common structural tag that can be used for selective detection in mass spectrometry. The presence of the five deuterium atoms in the this compound derivative creates a unique isotopic signature. This allows for the use of isotope dilution mass spectrometry, a highly accurate quantification technique. In this approach, the deuterated derivatized analyte serves as an ideal internal standard for its non-deuterated counterpart, as they co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Reduced Matrix Effects: Complex biological and environmental samples often contain interfering substances that can suppress or enhance the ionization of target analytes in the mass spectrometer, a phenomenon known as the matrix effect. Derivatization can help to mitigate these effects by shifting the analyte's retention time away from co-eluting matrix components and by improving its ionization efficiency.

Detailed Research Findings

While specific research explicitly detailing the use of this compound in complex mixture analysis is not extensively published, the application of structurally similar sulfonyl chloride reagents, such as dansyl chloride and p-toluenesulfonyl chloride, is well-documented. These studies provide a strong basis for understanding the potential applications and chromatographic behavior of analytes derivatized with this compound.

For instance, the analysis of biogenic amines in food and beverage samples is a common application where derivatization with sulfonyl chlorides is employed prior to HPLC or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS). nih.gov The derivatization improves the chromatographic separation of these structurally similar compounds and enhances their detection sensitivity.

The table below illustrates a typical chromatographic method for the analysis of biogenic amines in wine and beer after derivatization with a sulfonyl chloride reagent, which can be adapted for use with this compound.

| Parameter | Condition |

|---|---|

| Chromatographic System | HPLC-MS/MS |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Optimized for separation of derivatized amines |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

In a hypothetical application using this compound for the quantitative analysis of a target amine in a complex biological matrix, the workflow would involve the following steps:

Sample Preparation: Extraction of the target amine from the biological matrix (e.g., plasma, urine, or tissue homogenate).

Internal Standard Spiking: Addition of a known amount of the stable isotope-labeled internal standard, which would be the target amine derivatized with the non-deuterated 4-(Acetylamino)benzenesulfonyl chloride.

Derivatization: Reaction of the sample extract with this compound to convert the target amine into its deuterated derivative.

Chromatographic Separation: Injection of the derivatized sample onto an HPLC or UPLC system for separation of the derivatized analyte from other sample components.

Mass Spectrometric Detection: Detection and quantification of both the deuterated derivatized analyte and the non-deuterated internal standard using tandem mass spectrometry. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample.

The following table provides hypothetical but representative data for the LC-MS/MS analysis of a derivatized biogenic amine, illustrating the distinct mass transitions that would be monitored for the analyte derivatized with this compound and its corresponding non-deuterated internal standard.

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|---|

| Target Amine | This compound | [M+H+5]+ | Fragment 1 | 5.2 |

| Internal Standard | 4-(Acetylamino)benzenesulfonyl Chloride | [M+H]+ | Fragment 1 | 5.2 |

The integration of this compound with modern chromatographic techniques offers a powerful strategy for the sensitive and accurate quantification of a wide range of analytes in complex mixtures. The stable isotope label provides a significant advantage for mass spectrometry-based methods, enabling robust and reliable analytical workflows.

Applications in Chemical Biology and Advanced Drug Discovery Research

Utilization as Chemical Probes in Biological Systems

The sulfonyl chloride moiety is an electrophilic functional group that can act as a reactive handle, enabling the molecule to function as a chemical probe. enamine.net Such probes are invaluable for identifying and characterizing protein function and interactions within complex biological environments. The reactivity of the sulfonyl chloride allows it to form stable covalent bonds with specific amino acid residues on proteins, facilitating a range of advanced research applications. enamine.netnih.gov

The primary mechanism through which sulfonyl chlorides and related sulfonyl fluorides function as chemical probes is their ability to react with nucleophilic side chains of various amino acids. enamine.net This reactivity is not random; it is directed towards specific residues that are often located within protein binding sites or catalytic domains. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic group on the amino acid, leading to the displacement of the chloride and the formation of a stable sulfonamide or sulfonate ester linkage. This covalent interaction effectively "tags" the protein.

Research has shown that sulfonyl-based electrophiles can engage with a variety of key amino acid residues. nih.govnih.gov While cysteine is a common target for many covalent inhibitors, the reactivity of sulfonyl halides extends to other important nucleophiles, broadening their applicability. wuxiapptec.com

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Halides

| Amino Acid | Nucleophilic Group |

|---|---|

| Tyrosine | Phenolic hydroxyl (-OH) |

| Lysine | Epsilon-amino (-NH₂) |

| Histidine | Imidazole ring nitrogen |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

Data sourced from multiple studies on sulfonyl-based covalent modifiers. enamine.netnih.govnih.govnih.gov

The ability to covalently modify specific amino acids is harnessed in site-specific protein labeling strategies. By designing molecules where the reactive sulfonyl chloride is part of a larger scaffold that has an affinity for a particular protein's binding pocket, researchers can direct the covalent modification to a precise location on the target protein. nih.gov This approach is fundamental to activity-based protein profiling (ABPP), where probes are used to map the reactive residues in enzymes, and for creating well-defined bioconjugates for therapeutic or diagnostic purposes. nih.govnih.gov The stability of aryl sulfonyl compounds can be greater than other reactive groups, leading to more selective and less promiscuous protein labeling. nih.govbohrium.com The use of such probes allows for the study of protein structure and dynamics under native conditions. mdpi.com

Studies of Enzyme-Substrate Interactions and Metabolic Pathway Tracing

The dual features of 4-(Acetylamino)benzenesulfonyl-d5 chloride—its covalent reactivity and isotopic labeling—make it a powerful tool for studying enzyme-substrate interactions and tracing metabolic pathways. Covalent inhibitors that form a permanent bond with their target enzyme can effectively trap the enzyme-inhibitor complex, allowing for detailed structural and mechanistic studies that are not possible with reversible inhibitors. wuxiapptec.com

Furthermore, the presence of five deuterium (B1214612) atoms serves as a stable isotopic label. Deuterated compounds can be distinguished from their non-deuterated counterparts by techniques such as mass spectrometry. This allows researchers to track the fate of the compound in living cells or in vitro metabolic systems. osaka-u.ac.jp For instance, deuterium can function as an efficient tag for Raman imaging analysis, enabling the visualization of the deuterated molecule within living cells. osaka-u.ac.jp This capability is crucial for identifying drug metabolites, which is a regulatory requirement in drug development, and for understanding how a compound is processed and distributed within a biological system. sciencecoalition.org

Strategic Deuteration for Pharmacokinetic Modulation in Investigational Compounds

One of the most significant applications of deuteration in medicinal chemistry is the strategic modulation of a drug candidate's pharmacokinetic (PK) profile. nih.govresearchgate.net The substitution of hydrogen with its heavier, stable isotope deuterium can have a profound impact on how a drug is absorbed, distributed, metabolized, and excreted (ADME). researchgate.netuniupo.it

This phenomenon is primarily based on the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. researchgate.netnedmdg.org Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-limiting step, replacing hydrogen with deuterium at these metabolic "soft spots" can slow down the rate of metabolism. osaka-u.ac.jpnih.gov

This strategic deuteration can lead to several therapeutic advantages:

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance. nih.gov

Lower Required Dose: Enhanced stability can mean that a lower dose is needed to achieve the desired therapeutic effect. nih.gov

Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce toxic byproducts, potentially improving the safety profile of a drug. researchgate.netresearchgate.net

The successful development of FDA-approved deuterated drugs like deutetrabenazine and deucravacitinib (B606291) validates this approach, demonstrating its potential to create superior clinical candidates. nih.govresearchgate.netuniupo.it In this compound, the deuterium atoms are placed on the aromatic ring and the amide nitrogen, sites that are susceptible to metabolic modification.

These are general trends; the precise impact depends on the specific compound and the site of deuteration. researchgate.netresearchgate.net

Application in Fragment-Based Drug Discovery and Covalent Inhibitor Design

This compound embodies principles central to both fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors (TCIs). FBDD is an approach that starts by identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. nih.gov These fragments then serve as starting points for building more potent and selective inhibitors. Sulfonyl chlorides and fluorides are valuable building blocks in this process, used in the synthesis of compound libraries for screening. enamine.net

The sulfonyl chloride group is a well-established "warhead" for creating covalent inhibitors. wuxiapptec.comresearchgate.net Covalent drugs offer advantages such as increased potency and a prolonged duration of action because they form a stable, irreversible bond with their target protein. wuxiapptec.com The design of TCIs involves pairing a reactive electrophilic warhead, like the sulfonyl chloride in the title compound, with a molecular scaffold that directs it to the desired protein target. nih.govbohrium.com The balanced reactivity of sulfonyl-based warheads makes them particularly useful tools in chemical biology and for developing inhibitors against challenging drug targets. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Deucravacitinib |

| Deutetrabenazine |

Advanced Methodological Considerations and Future Research Directions

Innovations in Deuterium (B1214612) Labeling Strategies for Complex Molecules and Assemblies

The synthesis of deuterated compounds has moved beyond classical methods, with a growing emphasis on efficiency, selectivity, and applicability to complex molecular architectures. researchgate.net Modern strategies are increasingly focused on late-stage functionalization, which allows for the introduction of deuterium into intricate molecules without the need for de novo synthesis. acs.orgx-chemrx.com This is particularly valuable for creating labeled standards or modifying existing pharmaceuticals. researchgate.netnih.govresearchgate.net

Key innovations that are relevant to the synthesis and application of complex deuterated molecules include:

Hydrogen Isotope Exchange (HIE): Direct HIE has become a cornerstone of modern deuteration, offering an atom-economical pathway to labeled compounds by directly swapping protium (B1232500) for deuterium. x-chemrx.comresearchgate.net This method avoids pre-functionalization of the substrate, a significant advantage for complex structures. researchgate.net Transition-metal catalysis, particularly with iridium, has shown remarkable efficacy and selectivity in HIE reactions, enabling targeted deuteration even in the presence of sensitive functional groups. researchgate.net For instance, iridium complexes can achieve selective ortho-deuteration of anilines, a structural motif relevant to the parent structure of 4-(acetylamino)benzenesulfonyl chloride. researchgate.net Other catalytic systems, such as Raney nickel under continuous flow conditions, have also proven effective for labeling nitrogen-containing heterocycles and pharmaceuticals. x-chemrx.com

Photochemical Methods: Visible-light-induced deuteration is an emerging sustainable strategy that often proceeds under mild reaction conditions. rsc.org These photochemical approaches can facilitate late-stage deuteration of drug molecules and natural products, expanding the toolkit for creating complex labeled compounds. rsc.org

Labeling for Supramolecular Assemblies: Deuterium labeling is a powerful tool for studying the structure and dynamics of complex molecular assemblies. nih.gov In supramolecular chemistry, for example, stereoselective deuteration can be used to probe the subtle thermodynamic and solvophobic effects that govern self-assembly processes. nih.gov By incorporating deuterated subunits into larger complexes, techniques like neutron scattering can deconstruct the relative positions and dynamics of the individual components. nih.gov

Table 1: Comparison of Modern Deuterium Labeling Strategies

| Strategy | Description | Key Advantages | Relevant Catalyst/Method |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of a C-H bond with a C-D bond using a deuterium source like D₂O or D₂ gas. researchgate.net | Atom-economical; ideal for late-stage functionalization; avoids lengthy synthesis. x-chemrx.comresearchgate.net | Iridium complexes, Raney Nickel, Palladium-on-carbon (Pd/C). researchgate.netx-chemrx.com |

| Photochemical Deuteration | Utilizes light (often visible light) to promote the incorporation of deuterium. rsc.org | Mild reaction conditions; high functional group tolerance; sustainable approach. rsc.org | Photoredox catalysis. rsc.org |

| Biosynthetic Labeling | Incorporates deuterium into biomolecules by growing organisms (e.g., bacteria, algae) in deuterated media. nih.govnih.gov | Produces fully or selectively deuterated proteins, lipids, and nucleic acids for structural biology. nih.govsigmaaldrich.com | Growth in D₂O with deuterated carbon sources. nih.gov |

Synergistic Approaches: Combining Isotopic Labeling with Advanced Analytical and Computational Techniques

The value of isotopic labeling is magnified when combined with sophisticated analytical and computational methods. This synergy provides deeper insights into molecular structure, dynamics, and function. For a compound like 4-(Acetylamino)benzenesulfonyl-d5 Chloride, which can serve as a stable-isotope-labeled internal standard (SILS), this combination is critical for accurate quantification and mechanistic studies. researchgate.net

Mass Spectrometry (MS): MS is a primary technique for quantitative proteomics and metabolomics that heavily relies on stable isotope labeling. nih.govacs.org The mass shift introduced by deuterium in this compound allows it to be distinguished from its non-labeled counterpart, enabling precise quantification in complex biological matrices. nih.govnih.gov Advanced MS-based methods like Isotope-Coded Affinity Tags (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized quantitative proteomics. nih.govcreative-proteomics.com Furthermore, combining isotopologue workflows with multidimensional separation techniques like liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) enhances the detection and validation of metabolites in untargeted analyses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling is essential for extending the application of NMR to larger and more complex systems like proteins and RNAs. nih.govacs.orgportlandpress.com While 1H NMR spectra can suffer from signal overlap in large molecules, selective or uniform labeling with isotopes like 2H (deuterium), 13C, and 15N can simplify spectra and improve resolution. nih.govportlandpress.com Partial deuteration is particularly effective as it can enhance spectral resolution and sensitivity. nih.gov Deuterium NMR (2H NMR) itself can be used to determine enantiomeric purity by introducing an isotopically chiral methylene (B1212753) unit into a molecule. acs.org

Computational Modeling: Computational chemistry provides a powerful lens for understanding and predicting the effects of deuteration. fugaku100kei.jp Quantum mechanical calculations can model the subtle differences between hydrogen and deuterium, helping to rationalize observed kinetic isotope effects. fugaku100kei.jp For instance, computational studies have been used to clarify how deuteration improves the efficacy of drugs like deutetrabenazine by modeling the reaction at the active site. fugaku100kei.jp In structural biology, hydrogen-deuterium exchange (HDX) data is increasingly used to guide and validate the computational modeling of molecular structures and complexes. researchgate.netacs.orged.ac.uk Prediction models are being developed to quantitatively link molecular structure with HDX data, improving the synergy between experimental results and computational tools. researchgate.neted.ac.uk

Table 2: Synergies of Deuterium Labeling with Analytical and Computational Methods

| Technique | Synergy with Deuterium Labeling | Application Examples |

|---|---|---|

| Mass Spectrometry (MS) | Enables accurate relative and absolute quantification of molecules in complex mixtures by differentiating between labeled and unlabeled species. nih.govnih.gov | Quantitative proteomics (SILAC, iTRAQ), metabolomics, pharmacokinetic studies, use as stable-isotope-labeled internal standards (SILS). researchgate.netnih.govacs.org |

| NMR Spectroscopy | Simplifies complex spectra, improves resolution and sensitivity, and enables the study of larger biomolecules. nih.govacs.org | Protein and RNA structure determination, analysis of protein dynamics, determination of enantiomeric purity. sigmaaldrich.comacs.orgacs.orgclearsynth.com |

| Computational Modeling | Predicts and rationalizes kinetic isotope effects, guides the design of deuterated molecules, and refines structural models based on experimental data. fugaku100kei.jpresearchgate.net | Drug design, mechanistic studies of enzymatic reactions, integrative structural biology (HDX-guided modeling). fugaku100kei.jpacs.org |

| Neutron Scattering | Allows for the structural analysis of complex assemblies by using deuterium to create "contrast" and highlight specific components. nih.gov | Determining the structure of macromolecular complexes, studying the dynamics of hydrogen in biological materials. nih.gov |

Future Trajectories for Research on Deuterated Sulfonyl Chlorides in Chemical Science

The field of deuterated compounds is on a significant upward trajectory, driven largely by its successes in the pharmaceutical industry. nih.gov This momentum is expected to fuel further research into various classes of deuterated molecules, including sulfonyl chlorides.

Future research involving deuterated sulfonyl chlorides is likely to advance in several key directions:

Expansion in Drug Discovery: The "deuterium switch" approach, where hydrogen is replaced with deuterium in existing drugs to improve their pharmacokinetic profiles, has been validated by FDA-approved drugs like deutetrabenazine and deucravacitinib (B606291). nih.gov This strategy reduces drug metabolism, can lead to a longer half-life, increased systemic exposure, and potentially lower toxicity. researchgate.netnih.gov Given that the sulfonyl and sulfonamide moieties are present in many pharmaceuticals, research into deuterated sulfonyl chlorides as precursors for novel drug candidates is a logical next step. The focus will likely be on therapeutic areas such as oncology and central nervous system (CNS) disorders, where improving drug tolerability and efficacy is a high priority. precisionbusinessinsights.com

Development of Novel Chemical Probes and Reagents: Deuterated sulfonyl chlorides can serve as valuable reagents for installing a deuterated sulfonyl group onto target molecules. This can be used to create chemical probes for studying reaction mechanisms, particularly for investigating kinetic isotope effects. The stability of the carbon-deuterium bond can be exploited to probe metabolic "soft spots" in drug candidates. nih.gov

Advanced Materials Science: The kinetic isotope effect that benefits pharmaceuticals can also be harnessed in materials science. acs.org For example, deuteration has been shown to improve the properties and stability of organic light-emitting diodes (OLEDs). acs.org As sulfonyl-containing polymers and materials are developed, the use of deuterated building blocks could offer a pathway to materials with enhanced durability and specific electronic properties.

Integration with Multi-Omics: The need for high-quality, stable-isotope-labeled internal standards for quantitative 'omics' research is ever-increasing. researchgate.netcreative-proteomics.com Deuterated sulfonyl chlorides could be used to synthesize a panel of standards for quantifying sulfonamide-containing metabolites or environmental contaminants, facilitating more accurate and reproducible systems-level analyses in fields from metabolomics to toxicology. creative-proteomics.com

The continued development of more efficient and selective labeling methods, combined with the power of modern analytical and computational tools, will undoubtedly unlock new applications and research avenues for this compound and other deuterated sulfonyl chlorides in the broader chemical sciences. nih.gov

Q & A

Basic: What are the key synthetic pathways for 4-(Acetylamino)benzenesulfonyl-d5 chloride, and how do isotopic deuteration steps influence reaction optimization?

Answer:

The synthesis typically involves chlorosulfonation of acetanilide derivatives using chlorosulfonic acid, followed by deuterium labeling at specific positions. Isotopic deuteration (e.g., replacing hydrogen with deuterium at the -d5 position) requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, deuteration of the acetyl group may involve deuterated acetic anhydride under anhydrous conditions . Kinetic isotope effects (KIEs) must be quantified via parallel non-deuterated syntheses to assess reaction efficiency and optimize yields .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Combined analytical techniques are essential:

- NMR : ¹H/²H NMR distinguishes deuterated vs. non-deuterated protons, with peak splitting patterns confirming deuteration efficiency.

- LC-MS : Quantifies isotopic purity (>98% for -d5) and detects impurities like sulfonic acid byproducts.

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, S, and Cl, with deviations <0.3% indicating high purity .

Advanced: How do isotopic effects (e.g., deuterium) impact the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Deuterium at the sulfonyl group alters reaction kinetics due to KIEs, slowing down nucleophilic attack at the sulfur center. For instance, in reactions with amines to form sulfonamides, kH/kD ratios of 2–3 are observed, necessitating longer reaction times or elevated temperatures to achieve equivalent yields compared to non-deuterated analogs. Computational studies (e.g., DFT) can model transition states to predict KIEs and guide condition optimization .

Advanced: What computational methods are effective in predicting reaction pathways for sulfonylation reactions involving this compound?

Answer:

Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) simulate intermediates and transition states for sulfonylation steps. Machine learning algorithms (e.g., Bayesian optimization) can predict optimal solvent systems (e.g., DCM vs. THF) and catalyst requirements by training on historical reaction datasets. These methods reduce experimental screening by >50% .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected LC-MS peaks) during characterization?

Answer:

Systematic troubleshooting steps include:

- Isotopic Pattern Analysis : Compare observed vs. theoretical m/z ratios to identify impurities (e.g., incomplete deuteration).

- HPLC Spiking : Co-inject suspected byproducts (e.g., benzenesulfonic acid) to confirm retention time matches.

- 2D NMR : Resolve overlapping signals (e.g., acetyl vs. sulfonyl protons) via COSY or HSQC .

Advanced: What strategies enhance the compound’s stability during long-term storage for biological assays?

Answer:

- Storage Conditions : Anhydrous environments (argon atmosphere, molecular sieves) at −20°C prevent hydrolysis.

- Stabilizers : Add 0.1% w/w hydroquinone to inhibit radical-mediated decomposition.

- Periodic QC Checks : Monitor purity via monthly LC-MS to detect degradation >2% .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

A 2<sup>3</sup> factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across two levels. Response surface methodology (RSM) identifies interactions (e.g., temperature-catalyst synergy) and predicts optimal conditions (e.g., 60°C, 5 mol% DMAP, DMF). This approach reduces optimization cycles by 40% compared to one-variable-at-a-time (OVAT) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods with >100 fpm airflow to avoid inhalation of sulfonyl chloride vapors.

- PPE : Acid-resistant gloves (e.g., nitrile) and splash goggles.

- Spill Management : Neutralize with sodium bicarbonate slurry before disposal .

Advanced: What are the implications of using this deuterated compound in metabolic tracer studies?

Answer:

The -d5 label enables tracking via mass spectrometry with minimal biological interference. For example, in studies of sulfonamide drug metabolism, deuterated analogs provide distinct isotopic signatures for quantifying metabolite ratios (e.g., d5 vs. d0) with <5% cross-talk .

Advanced: How do solvent polarity and proticity affect the sulfonylation efficiency of this compound?

Answer:

Non-polar solvents (e.g., toluene) favor slower, more selective reactions (e.g., with primary amines), while polar aprotic solvents (e.g., DMF) accelerate rates but increase byproduct formation. Protic solvents (e.g., MeOH) hydrolyze the sulfonyl chloride, requiring anhydrous conditions for high yields (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.